1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a chroman ring, a thiophene ring, and a urea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the chroman ring: This can be achieved through cyclization reactions involving phenolic compounds.
Attachment of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Formation of the urea moiety: This can be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chroman and thiophene rings may play a role in these interactions due to their electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-((4-Hydroxychroman-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-((4-Hydroxychroman-4-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridine rings. This can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15(17-10-12-4-3-9-22-12)18-11-16(20)7-8-21-14-6-2-1-5-13(14)16/h1-6,9,20H,7-8,10-11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNPNDJTVHPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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